molecular formula C11H16N2O3 B8356989 N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine

N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine

Cat. No. B8356989
M. Wt: 224.26 g/mol
InChI Key: BMYVKRBOLCVWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-methoxy-N-methyl-N-[(4-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H16N2O3/c1-12(7-8-16-2)9-10-3-5-11(6-4-10)13(14)15/h3-6H,7-9H2,1-2H3

InChI Key

BMYVKRBOLCVWDA-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 1,2-dichloroethane (50 ml) were dissolved p-nitrobenzaldehyde (5 g) and 2-methoxyethylamine (2.7 g), and to the mixture was added, under ice-cooling, triacetoxy sodium boro hydride (9.8 g). Under nitrogen atmosphere, the mixture was stirred at room temperature for 4 hours, and to the mixture were added, under ice-cooling, 37% formalin (3.8 ml) and triacetoxy sodium boro hydride (10 g). Under nitrogen atmosphere, the mixture was stirred at room temperature overnight, and the solvent was evaporated. The residue was neutralized with 1N sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column (ethyl acetate/hexane) to give N-(2-methoxyethyl)-N-methyl-4-nitrobenzylamine (5.9 g) as yellow oil.
[Compound]
Name
triacetoxy sodium boro hydride
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
triacetoxy sodium boro hydride
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-bromomethyl-4-nitro-benzene (86.4 mg, 0.4 mmol) in tetrahydrofuran (800 μL) is added triethylamine (200 μL) and 2-(methoxyethyl)methylamine (43 μL, 0.4 mmol). The reaction mixture is shaken at 50° C. for 5 hours. To the reaction mixture is then added 500 μL each of tetrahydrofuran and methanol followed by 350 mg of PS-Ph3P resin to remove unreacted alkyl bromide and shaken for 1 h. The resin is filtered off, rinsed with dichloromethane and the filtrate concentrated. To the residue is added 500 μL each of tetrahydrofuran and methanol followed by 350 mg of PS-TsOH resin to remove unreacted amine. This is then shaken for two hours, filtered, washed with dichloromethane, and concentrated to yield (2-methoxy-ethyl)-methyl-(4-nitro-benzyl)-amine, which is used as such for the subsequent reaction.
Quantity
86.4 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
[Compound]
Name
2-(methoxyethyl)methylamine
Quantity
43 μL
Type
reactant
Reaction Step One
Quantity
800 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 μL
Type
solvent
Reaction Step Three

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